molecular formula C7H4BrClN2 B1281683 5-Bromo-2-chloro-6-methylnicotinonitrile CAS No. 84703-18-4

5-Bromo-2-chloro-6-methylnicotinonitrile

Cat. No. B1281683
CAS RN: 84703-18-4
M. Wt: 231.48 g/mol
InChI Key: LVZAACVPURBIGE-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-chloro-6-methylnicotinonitrile, is a halogenated nicotinonitrile derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, reactivity, and properties of structurally related halogenated nitriles. These insights can be extrapolated to hypothesize about the characteristics of 5-Bromo-2-chloro-6-methylnicotinonitrile.

Synthesis Analysis

The synthesis of halogenated nitriles, such as 5-bromopenta-2,4-diynenitrile, has been reported to be achieved in high yields from commercially available compounds . A similar approach could potentially be applied to synthesize 5-Bromo-2-chloro-6-methylnicotinonitrile, starting from 5-bromo-nicotinic acid as the initial reactant. The process might involve chlorination, amidation, and subsequent dehydration to form the nitrile group, as demonstrated in the synthesis of 5-Bromo-nicotinonitrile .

Molecular Structure Analysis

The molecular structure of halogenated nitriles, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized by X-ray crystallography and other spectroscopic techniques . These studies reveal interactions between the Lewis base (CN) and the Lewis acid (halogen atoms) within the crystal lattice. It is reasonable to assume that 5-Bromo-2-chloro-6-methylnicotinonitrile would also exhibit interesting structural features due to the presence of electron-withdrawing halogen atoms adjacent to the electron-rich nitrile group.

Chemical Reactions Analysis

Halogenated nitriles like 5-bromopenta-2,4-diynenitrile have shown reactivity towards secondary amines and terminal alkynes, leading to the formation of various polyfunctional carbon-rich scaffolds . These reactions are facilitated by the presence of copper and palladium catalysts. The reactivity of 5-Bromo-2-chloro-6-methylnicotinonitrile could be explored in similar contexts, potentially leading to the formation of novel organic compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitriles are influenced by their molecular structure and the presence of halogen atoms. For instance, the UV-visible spectrum of 5-bromopenta-2,4-diynenitrile and its derivatives has been recorded, providing insights into their electronic properties . The spectral data of various halogenated nitriles have been used for identification and characterization . It can be inferred that 5-Bromo-2-chloro-6-methylnicotinonitrile would exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be determined through experimental studies.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are used in the treatment of diabetes .
    • Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
    • Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Medicinal Chemistry

    • Application : An in vitro study of the 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones as α-glucosidase and/or α-amylase inhibitors with potential anti-inflammatory activity .
  • Synthesis of Nevirapine
    • Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV .
    • Method : The synthesis involves a continuous process that telescopes three steps using substantially less expensive starting materials .
  • Synthesis of Complex Pyridines
    • Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the synthesis of complex pyridines .
    • Method : The synthesis involves a continuous process that telescopes three steps using substantially less expensive starting materials .
    • Results : The synthesis results in high purity complex pyridines. This outcome is expected to facilitate regulatory implementation of the overall process .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAACVPURBIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512414
Record name 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-6-methylnicotinonitrile

CAS RN

84703-18-4
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84703-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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